Ppo-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

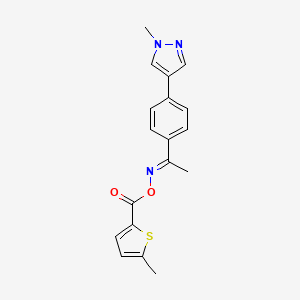

Structure

3D Structure

Properties

Molecular Formula |

C18H17N3O2S |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

[(E)-1-[4-(1-methylpyrazol-4-yl)phenyl]ethylideneamino] 5-methylthiophene-2-carboxylate |

InChI |

InChI=1S/C18H17N3O2S/c1-12-4-9-17(24-12)18(22)23-20-13(2)14-5-7-15(8-6-14)16-10-19-21(3)11-16/h4-11H,1-3H3/b20-13+ |

InChI Key |

JIOPEGRZSUQSDP-DEDYPNTBSA-N |

Isomeric SMILES |

CC1=CC=C(S1)C(=O)O/N=C(\C)/C2=CC=C(C=C2)C3=CN(N=C3)C |

Canonical SMILES |

CC1=CC=C(S1)C(=O)ON=C(C)C2=CC=C(C=C2)C3=CN(N=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

Unable to Provide Mechanism of Action for Ppo-IN-4

Initial searches for "Ppo-IN-4" did not yield information on a specific chemical compound with this designation. The search results primarily reference two distinct topics: Polyphenol Oxidase (PPO) enzymes and their inhibitors, and a machine learning algorithm known as Proximal Policy Optimization (PPO).

There is no available scientific literature or public data that describes the mechanism of action, experimental protocols, or signaling pathways associated with a molecule named "this compound". The detailed technical guide requested cannot be generated without this foundational information.

The search results did, however, provide extensive information on the broader topics of Polyphenol Oxidase and Proximal Policy Optimization.

Polyphenol Oxidase (PPO)

Polyphenol Oxidases are a family of copper-containing enzymes widely found in plants and fungi.[1][2][3] They play a crucial role in plant defense mechanisms against pests and pathogens.[1][3] The primary function of PPO is to catalyze the oxidation of phenols into quinones, which are highly reactive molecules. This process is responsible for the browning of fruits and vegetables upon tissue damage.

In the context of drug development and agriculture, inhibitors of PPO are of significant interest. The inhibition of PPO can prevent browning in food products and may have therapeutic applications. Research into PPO inhibitors often involves studying their enzyme kinetics, including determining inhibition constants (Ki) and IC50 values.

Proximal Policy Optimization (PPO)

Proximal Policy Optimization is a reinforcement learning algorithm developed by OpenAI. It is an actor-critic method that iteratively improves a policy to maximize cumulative rewards in a given environment. PPO is known for its stability, ease of implementation, and sample efficiency, making it a popular choice for a wide range of reinforcement learning tasks. The core idea behind PPO is to constrain the policy updates to a small region around the previous policy, which prevents destructively large updates and improves training stability.

Due to the lack of specific information for "this compound," it is not possible to fulfill the request for a detailed technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Further clarification on the identity of "this compound" would be necessary to proceed.

References

- 1. Expression analysis of the polyphenol oxidase gene in response to signaling molecules, herbivory and wounding in antisense transgenic tobacco plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insight of Polyphenol Oxidase Enzyme Inhibition and Total Polyphenol Recovery from Cocoa Beans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genome-Wide Identification and Characterization of the PPO Gene Family in Cotton (Gossypium) and Their Expression Variations Responding to Verticillium Wilt Infection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Synthesis of Ppo-IN-4, a Novel Protoporphyrinogen Oxidase (PPO) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, the specific designation "Ppo-IN-4" has not been officially assigned in publicly available scientific databases. This guide refers to compound D1 from the publication by Zhao et al. (2024) as "this compound" for illustrative purposes, based on its potent Protoporphyrinogen Oxidase (PPO) inhibitory activity and its position within the same chemical series as Ppo-IN-8 (compound D4).

Introduction: The Discovery of a New Phenyltriazolinone PPO Inhibitor

Protoporphyrinogen oxidase (PPO) is a crucial enzyme in the biosynthesis pathway of porphyrins, such as chlorophyll in plants and heme in animals. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption through lipid peroxidation. This mechanism makes PPO an effective target for herbicides.

In a recent study, a series of novel phenyltriazolinone derivatives were designed and synthesized as potent PPO inhibitors.[1] By employing principles of active substructure splicing and bioisosterism, 33 new compounds were developed. Among these, the compound designated as D1 (referred to herein as This compound ) demonstrated significant PPO inhibitory activity. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and biological evaluation of this compound.

Signaling Pathway and Mechanism of Action

PPO inhibitors disrupt the tetrapyrrole biosynthesis pathway. The inhibition of PPO causes its substrate, protoporphyrinogen IX (PPGIX), to accumulate and leak into the cytoplasm. In the presence of light, PPGIX is oxidized to protoporphyrin IX (PPIX), a potent photosensitizer. This leads to the generation of reactive oxygen species (ROS), primarily singlet oxygen, which causes rapid peroxidation of lipids and proteins, ultimately leading to the loss of cell membrane integrity and cell death.

Synthesis Pathway of this compound (Compound D1)

The synthesis of this compound (D1) is a multi-step process starting from commercially available reagents. The general scheme involves the formation of a phenyltriazolinone core, which is then coupled with a five-membered heterocycle.

Quantitative Data

The following tables summarize the quantitative data for this compound (D1) and the closely related and highly active compound Ppo-IN-8 (D4).[1]

Table 1: In Vitro PPO Inhibitory Activity

| Compound | IC₅₀ (mg/L) |

| This compound (D1) | 0.058 ± 0.010 |

| Ppo-IN-8 (D4) | 0.033 ± 0.009 |

| Sulfentrazone (Commercial Herbicide) | 0.091 ± 0.015 |

Table 2: Herbicidal Activity (Pot Culture, Post-emergence)

| Compound | Weed Species | Growth Inhibition at 150 g/ha (%) |

| This compound (D1) | Abutilon theophrasti | 100 |

| Amaranthus retroflexus | 100 | |

| Echinochloa crus-galli | 85 | |

| Ppo-IN-8 (D4) | Abutilon theophrasti | 100 |

| Amaranthus retroflexus | 100 | |

| Echinochloa crus-galli | 90 |

Experimental Protocols

A mixture of the appropriately substituted aniline (e.g., 4-(trifluoromethyl)aniline), trichloroacetic acid ethyl ester, and hydrazine hydrate is refluxed in a suitable solvent such as ethanol. The resulting intermediate hydrazide is then cyclized to form the phenyltriazolinone core. This core is subsequently used for the final acylation step.

To a solution of the phenyltriazolinone core (Intermediate B) in a suitable solvent (e.g., dichloromethane) and in the presence of a base (e.g., triethylamine), 5-methylthiophene-2-carbonyl chloride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. The product is then isolated and purified using standard techniques such as extraction and column chromatography.

The inhibitory activity of the synthesized compounds on PPO is determined spectrophotometrically.

-

Enzyme Preparation: PPO enzyme is extracted and purified from a suitable source, such as etiolated barley.

-

Assay Procedure: The assay is performed in a 96-well plate. Each well contains the assay buffer, the test compound at various concentrations, and the PPO enzyme solution.

-

Reaction Initiation and Measurement: The reaction is initiated by adding the substrate, protoporphyrinogen IX (PPGIX). The rate of formation of protoporphyrin IX (PPIX) is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 630 nm).

-

Data Analysis: The initial reaction rates are calculated, and the percentage of inhibition for each concentration of the test compound is determined relative to a control without the inhibitor. The IC₅₀ value is then calculated from the resulting dose-response curve.

The herbicidal activity of the compounds is evaluated in a greenhouse setting.

-

Plant Cultivation: Seeds of various weed species are sown in pots containing a suitable soil mixture.

-

Herbicide Application: The test compounds are dissolved in a suitable solvent and applied to the plants at a specific growth stage (e.g., 2-3 leaf stage) using a sprayer.

-

Evaluation: After a set period (e.g., 2 weeks), the herbicidal effect is visually assessed, and the fresh weight of the aerial parts of the plants is measured.

-

Data Analysis: The percentage of growth inhibition is calculated by comparing the fresh weight of the treated plants to that of untreated control plants.

Conclusion

This compound (compound D1) represents a promising new lead compound in the development of PPO-inhibiting herbicides. Its potent in vitro activity and significant in vivo herbicidal effects, particularly against broadleaf weeds, highlight the success of the rational design and synthesis approach employed in its discovery. Further optimization of this chemical scaffold could lead to the development of next-generation herbicides with improved efficacy and crop selectivity.

References

[1] Zhao, L.-X., Chen, K.-Y., Luo, K., He, X.-L., Gao, S., Fu, Y., Zou, Y.-L., & Ye, F. (2024). Design, Synthesis, and Biological Activity of Novel Phenyltriazolinone PPO Inhibitors Containing Five-Membered Heterocycles. Journal of Agricultural and Food Chemistry, 72(11), 5625–5635.

References

A Technical Guide to the Structural Analysis of Inhibitor Binding to Polyphenol Oxidase

Disclaimer: Information regarding a specific inhibitor designated "Ppo-IN-4" is not publicly available. This document serves as an in-depth technical guide for the structural analysis of a hypothetical or proprietary inhibitor, referred to herein as this compound, binding to polyphenol oxidase (PPO). The methodologies and data presentation formats described are based on established practices in the field of enzymology and structural biology.

This guide is intended for researchers, scientists, and drug development professionals interested in the characterization of polyphenol oxidase inhibitors. It provides a comprehensive overview of the experimental protocols and data analysis techniques required to elucidate the binding mechanism and structural interactions between an inhibitor and PPO.

Introduction to Polyphenol Oxidase (PPO)

Polyphenol oxidase (PPO) is a copper-containing enzyme widely distributed in nature, from bacteria and fungi to plants and animals.[1] It plays a crucial role in various biological processes, most notably in the browning of fruits and vegetables.[2][3] This enzymatic browning occurs when PPO, in the presence of oxygen, catalyzes the oxidation of phenolic compounds to highly reactive quinones.[4][5] These quinones then polymerize to form dark pigments, leading to undesirable changes in the color, flavor, and nutritional quality of food products. Consequently, the inhibition of PPO is of significant interest to the food industry to prevent browning and extend the shelf-life of produce.

PPOs are typically classified into two main types based on their substrate specificity: tyrosinases and catechol oxidases. Tyrosinases can hydroxylate monophenols to o-diphenols (monophenolase activity) and further oxidize o-diphenols to o-quinones (diphenolase activity). Catechol oxidases, on the other hand, only exhibit diphenolase activity. The active site of PPO contains a binuclear copper center that is essential for its catalytic activity.

Structural Characteristics of Polyphenol Oxidase

The three-dimensional structure of PPO reveals a conserved catalytic core containing the dicopper center. Each copper ion (CuA and CuB) is coordinated by three histidine residues. The enzyme exists in various oligomeric forms, including monomers, dimers, and tetramers. In plants, PPO is located in the plastids, and its activation often occurs upon tissue damage, which allows the enzyme to come into contact with its phenolic substrates located in the vacuole. Understanding the structural features of the PPO active site is crucial for the rational design of potent and specific inhibitors.

Experimental Protocols for Studying this compound Binding to PPO

A thorough investigation of the binding of an inhibitor like this compound to PPO involves a combination of biochemical, biophysical, and structural biology techniques.

Objective: To obtain a pure and active PPO enzyme for subsequent experiments.

Protocol:

-

Source Material: Select a suitable source rich in PPO, such as mushrooms (Agaricus bisporus), apples, or potatoes.

-

Homogenization: Homogenize the tissue in an ice-cold extraction buffer (e.g., 0.1 M phosphate buffer, pH 6.5) containing protease inhibitors to prevent degradation.

-

Clarification: Centrifuge the homogenate at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove cellular debris. The supernatant contains the crude PPO extract.

-

Purification:

-

Ammonium Sulfate Precipitation: Fractionally precipitate the crude extract with ammonium sulfate to enrich for PPO.

-

Column Chromatography: Further purify the PPO using a series of chromatography steps, such as ion-exchange, hydrophobic interaction, and size-exclusion chromatography.

-

-

Purity Assessment: Analyze the purity of the final PPO preparation using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Objective: To determine the inhibitory potency (e.g., IC50) and the mechanism of inhibition of this compound.

Protocol:

-

PPO Activity Assay:

-

Prepare a reaction mixture containing a suitable substrate (e.g., 0.05 M catechol or L-DOPA) in a buffer at the optimal pH for PPO activity (typically pH 6.0-7.0).

-

Initiate the reaction by adding the purified PPO extract.

-

Monitor the formation of the colored product (quinone) by measuring the increase in absorbance at a specific wavelength (e.g., 420 nm for catechol) over time using a spectrophotometer.

-

One unit of PPO activity is often defined as the amount of enzyme that causes a change in absorbance of 0.001 per minute.

-

-

Inhibition Assay:

-

Perform the PPO activity assay in the presence of varying concentrations of this compound.

-

Pre-incubate the enzyme with the inhibitor for a short period before adding the substrate.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.

-

Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the PPO activity, by plotting the percentage of inhibition against the inhibitor concentration.

-

-

Mechanism of Inhibition Studies:

-

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), perform kinetic experiments by measuring the reaction rates at various substrate and inhibitor concentrations.

-

Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the effect of the inhibitor on the kinetic parameters Km and Vmax.

-

Objective: To determine the three-dimensional structure of the PPO-Ppo-IN-4 complex at atomic resolution.

Protocol:

-

Crystallization:

-

Mix the purified PPO with this compound in a stoichiometric excess.

-

Screen for crystallization conditions using various techniques such as hanging-drop or sitting-drop vapor diffusion with a range of precipitants, buffers, and salts.

-

-

X-ray Diffraction Data Collection:

-

Expose the obtained crystals to a high-intensity X-ray beam, typically at a synchrotron source.

-

Collect the diffraction data as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the crystal structure using molecular replacement, if a homologous structure is available, or experimental phasing methods.

-

Build and refine the atomic model of the PPO-Ppo-IN-4 complex to fit the electron density map.

-

Data Presentation

Quantitative data from the inhibition studies should be summarized in a clear and concise table for easy comparison.

| Inhibitor | PPO Source | Substrate | Inhibition Type | IC50 (µM) | Ki (µM) |

| This compound | Agaricus bisporus | Catechol | Competitive | 15.2 ± 1.8 | 7.5 ± 0.9 |

| This compound | Malus domestica | L-DOPA | Competitive | 25.6 ± 2.5 | 12.1 ± 1.3 |

| Ascorbic Acid | Agaricus bisporus | Catechol | Mixed | 58.4 ± 4.1 | - |

| L-Cysteine | Agaricus bisporus | Catechol | Uncompetitive | 42.1 ± 3.5 | - |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental workflows.

Caption: Enzymatic browning pathway catalyzed by PPO.

Caption: Workflow for PPO inhibitor analysis.

References

Ppo-IN-4: A Technical Guide to its Application as a Chemical Probe for Protoporphyrinogen Oxidase (PPO) Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protoporphyrinogen oxidase (PPO) is a critical enzyme in the biosynthesis of essential molecules like heme and chlorophyll, making it a significant target in both agriculture and medicine. Ppo-IN-4 has been identified as a potent inhibitor of PPO, presenting itself as a valuable chemical probe for elucidating the enzyme's function and for screening new therapeutic and herbicidal agents. This document provides a comprehensive technical overview of the mechanism of PPO inhibition, methodologies for assessing inhibitor activity, and a framework for utilizing probes like this compound in research and development. While public domain data on this compound is limited, this guide synthesizes available information and presents established protocols for the broader class of PPO inhibitors.

Introduction to Protoporphyrinogen Oxidase (PPO)

Protoporphyrinogen oxidase (PPO), also known as protox, is the penultimate enzyme in the heme biosynthetic pathway and the last common enzyme in the synthesis of both heme and chlorophylls.[1][2][3] Located on the mitochondrial inner membrane in animals and in the chloroplasts of plants, PPO catalyzes the six-electron oxidation of protoporphyrinogen IX to form protoporphyrin IX.[1][4] This product is a crucial precursor for vital molecules: heme, an essential component of hemoglobin and cytochromes, and chlorophyll, the primary pigment for photosynthesis in plants.

The vital role of PPO makes it an attractive target for inhibition. In humans, genetic defects leading to reduced PPO activity cause variegate porphyria (VP), a metabolic disorder characterized by photosensitivity and acute neurovisceral attacks. In the agricultural sector, PPO-inhibiting compounds are a major class of herbicides used to control a wide spectrum of weeds. Chemical probes that inhibit PPO are therefore invaluable tools for studying the enzyme's function, understanding disease mechanisms like VP, and discovering new herbicidal compounds.

Mechanism of Action: PPO Inhibition

The primary mechanism of action for PPO inhibitors like this compound is the competitive inhibition of the enzyme's active site. This blockage prevents the conversion of protoporphyrinogen IX to protoporphyrin IX.

The consequences of this inhibition are:

-

Accumulation of Substrate : The enzyme's substrate, protoporphyrinogen IX, accumulates and leaks from its site of synthesis (mitochondria or chloroplasts) into the cytoplasm.

-

Spontaneous Oxidation : In the cytoplasm, protoporphyrinogen IX is non-enzymatically oxidized to protoporphyrin IX.

-

Photosensitization and Oxidative Stress : The resulting protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive singlet oxygen.

-

Cell Death : Singlet oxygen causes rapid peroxidation of lipids and proteins, leading to the disruption of cell membranes, loss of cellular integrity, and ultimately, cell death. This light-dependent cell death is the basis for the herbicidal activity of PPO inhibitors and the photosensitivity seen in variegate porphyria patients.

This compound is noted to interact with the amino acid residues ARG-98 and PHE-392 within the PPO active site, which contributes to its potent inhibitory activity.

Quantitative Data on PPO Inhibitors

The efficacy of a PPO inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. While specific public data for this compound is not widely available, the table below presents data for a related compound, Ppo-IN-8, and other well-characterized PPO herbicides to provide a comparative context for inhibitory potency.

| Inhibitor | IC50 Value | Species/System | Reference |

| Ppo-IN-8 | 33 µg/L | In vitro PPO enzyme assay | |

| Oxyfluorfen | 1.1 ± 0.1 µM | Human PPO (in vitro) | |

| Oxadiazon | 1.3 ± 0.1 µM | Human PPO (in vitro) | |

| Lactofen | 2.1 ± 0.2 µM | Human PPO (in vitro) | |

| Butafenacil | 2.9 ± 0.2 µM | Human PPO (in vitro) | |

| Saflufenacil | 3.2 ± 0.2 µM | Human PPO (in vitro) | |

| Fomesafen | 0.09 ± 0.01 µM | Human PPO (in vitro) |

Note: Lower IC50 values indicate higher inhibitory potency. Direct comparison should be made with caution as experimental conditions can vary between studies.

Experimental Protocols

To study the function of PPO using an inhibitor like this compound, standardized assays are essential. The following protocols provide a framework for in vitro and whole-organism-level assessment.

Protocol 1: In Vitro PPO Inhibition Assay (Fluorometric)

This protocol describes a sensitive method for determining the IC50 value of a PPO inhibitor in a 96-well plate format. It measures the fluorescence of protoporphyrin IX produced by the enzymatic reaction.

A. Materials and Reagents

-

PPO Enzyme Source: Purified recombinant PPO or isolated mitochondria from a relevant tissue source (e.g., plant shoots, mouse liver).

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.2-7.5) containing 1 mM EDTA, 5 mM DTT, and 0.03% (v/v) Tween 80.

-

Substrate (Protoporphyrinogen IX): Prepared fresh by chemical reduction of Protoporphyrin IX.

-

Inhibitor Stock Solution: 10 mM stock solution of this compound (or other inhibitor) dissolved in DMSO.

-

Apparatus: 96-well black microplate, fluorescence microplate reader (Excitation: ~405 nm, Emission: ~630 nm).

B. Substrate Preparation (Protoporphyrinogen IX)

-

Dissolve Protoporphyrin IX in a minimal volume of 0.1 M KOH.

-

Dilute with deoxygenated Assay Buffer.

-

Add sodium amalgam or sodium borohydride in small portions and stir under an inert atmosphere (e.g., nitrogen).

-

The reaction is complete when the characteristic pink color of Protoporphyrin IX disappears.

-

Carefully neutralize the solution to the assay pH with HCl. Keep on ice and protected from light.

C. Assay Procedure

-

Prepare serial dilutions of the this compound stock solution in DMSO.

-

In the wells of a black 96-well plate, add 2 µL of the this compound dilutions (or DMSO for control).

-

Add 158 µL of Assay Buffer to each well.

-

Add 20 µL of the diluted PPO enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the freshly prepared protoporphyrinogen IX substrate.

-

Immediately place the plate in a pre-warmed fluorescence reader and monitor the increase in fluorescence over 10-15 minutes.

D. Data Analysis

-

Calculate the initial rate of reaction (slope of fluorescence vs. time).

-

Plot the percentage of inhibition [(Rate_control - Rate_inhibitor) / Rate_control] * 100 against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Whole-Plant Bioassay for Herbicidal Activity

This protocol assesses the effect of a PPO inhibitor on whole plants, providing a measure of its herbicidal efficacy.

A. Materials and Reagents

-

Test Plants: A susceptible weed species (e.g., Palmer amaranth) grown to the 2-4 true leaf stage.

-

Inhibitor Stock Solution: 10 mM stock solution of this compound in DMSO.

-

Spray Solution: Water containing a non-ionic surfactant (e.g., 0.1% Tween-20).

-

Apparatus: Laboratory spray chamber, growth chamber with controlled light, temperature, and humidity.

B. Assay Procedure

-

Grow test plants under controlled conditions (e.g., 16-hour light/8-hour dark cycle).

-

Prepare a series of spray solutions by diluting the this compound stock solution into the spray solution to achieve the desired application rates. The final DMSO concentration should not exceed 0.5%.

-

Prepare a control spray solution containing the same concentration of DMSO and surfactant but no inhibitor.

-

Apply the treatment and control solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage.

-

Return the plants to the growth chamber.

-

Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, desiccation) at regular intervals (e.g., 1, 3, 7, and 14 days after treatment).

-

At the end of the experiment, harvest the above-ground biomass and measure the fresh or dry weight to quantify the growth inhibition.

C. Data Analysis

-

Calculate the percent growth reduction relative to the control plants for each treatment concentration.

-

Determine the GR50 value (the concentration required to cause a 50% reduction in plant growth) by plotting the percent reduction against the inhibitor application rate.

Conclusion

This compound represents a potent chemical probe for the study of Protoporphyrinogen Oxidase. By inhibiting PPO, it triggers a well-defined cascade of events leading to light-dependent oxidative stress and cell death. This mechanism makes this compound and related compounds powerful tools for researchers in multiple fields. In agriculture, they are fundamental for developing new herbicides and understanding resistance mechanisms. For medical and drug development professionals, PPO inhibitors serve as crucial probes to investigate the pathophysiology of diseases like variegate porphyria and to explore novel therapeutic strategies, such as photodynamic therapy for cancer. The experimental protocols outlined in this guide provide a robust framework for quantifying the activity of this compound and other inhibitors, enabling further exploration of PPO's critical biological functions. Further publication of specific quantitative and comparative data on this compound will enhance its utility as a standard chemical probe.

References

- 1. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 2. Protoporphyrinogen oxidase: origins, functions, and importance as an herbicide target site [mountainscholar.org]

- 3. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protoporphyrinogen oxidase - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Investigating the Role of Ppo-IN-4 in Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ppo-IN-4, a novel phenylpyrazole compound, has been identified as a potent inhibitor of Protoporphyrinogen Oxidase (PPO). This enzyme plays a crucial role in the biosynthesis of essential molecules such as chlorophyll in plants and heme in mammals. The inhibition of PPO by this compound leads to a cascade of cellular events, culminating in significant biological effects. This technical guide provides a comprehensive overview of the cellular pathways affected by this compound, detailed experimental protocols for its study, and quantitative data on its inhibitory activity. The information presented herein is intended to support further research into the potential applications of this compound, from herbicide development to potential therapeutic uses in areas such as photodynamic therapy.

Introduction to Protoporphyrinogen Oxidase (PPO) and its Inhibition

Protoporphyrinogen oxidase (PPO) is a critical enzyme located in the chloroplasts of plant cells and the mitochondria of mammalian cells. It catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to form protoporphyrin IX (PPIX), a key precursor in the biosynthesis of both chlorophyll and heme.[1] The inhibition of PPO disrupts this vital pathway, leading to the accumulation of PPGIX. This accumulated substrate then leaks into the cytoplasm where it is rapidly oxidized to PPIX.[2]

The significance of this process lies in the photodynamic properties of PPIX. When exposed to light and oxygen, PPIX generates highly reactive singlet oxygen.[3] These reactive oxygen species (ROS) cause widespread cellular damage through lipid peroxidation, leading to the disruption of cell membranes and ultimately, cell death.[4] This mechanism is the basis for the herbicidal activity of PPO inhibitors and is also being explored for its potential in photodynamic therapy (PDT) for cancer treatment, where the targeted accumulation of photosensitizing PPIX in tumor cells can be induced.[5]

This compound has been identified as a potent inhibitor of PPO, showing promise as a candidate herbicide for various crops. Its mechanism of action aligns with the established understanding of PPO inhibitors, making it a valuable tool for studying the heme and chlorophyll biosynthesis pathways and their downstream consequences.

Cellular Pathways Modulated by this compound

The primary cellular pathway directly targeted by this compound is the heme and chlorophyll biosynthesis pathway . By inhibiting PPO, this compound sets off a series of downstream events that impact multiple cellular processes.

Heme and Chlorophyll Biosynthesis Pathway

This compound acts as a competitive inhibitor of Protoporphyrinogen Oxidase, blocking the conversion of Protoporphyrinogen IX to Protoporphyrin IX. This disruption is the initial and most critical event in its mechanism of action.

Figure 1: Inhibition of the Heme and Chlorophyll Biosynthesis Pathway by this compound.

Downstream Cellular Effects

The inhibition of PPO and subsequent accumulation of Protoporphyrin IX trigger a cascade of damaging cellular events, primarily driven by the generation of reactive oxygen species (ROS).

Figure 2: Cascade of cellular events following PPO inhibition by this compound.

Quantitative Data

This compound has been demonstrated to be a potent inhibitor of Protoporphyrinogen Oxidase. The following table summarizes the available quantitative data for this compound and a structurally related, commercially available PPO inhibitor, pyraflufen-ethyl, for comparison.

| Compound | Target Enzyme | Assay Type | IC50 (μM) | Reference |

| This compound (compound 2i) | Nicotiana tabacum PPO | In vitro enzyme activity | Comparable to pyraflufen-ethyl | |

| Pyraflufen-ethyl | Nicotiana tabacum PPO | In vitro enzyme activity | Not explicitly stated in abstract | |

| A20 (a phenylpyrazole derivative) | Nicotiana tabacum PPO | In vitro enzyme activity | Kᵢ = 15.2 nM | |

| Pyraflufen-ethyl | Nicotiana tabacum PPO | In vitro enzyme activity | Kᵢ = 31.1 nM | |

| Fluazolate | Nicotiana tabacum PPO | In vitro enzyme activity | Kᵢ = 18.3 nM |

Note: Specific IC50/Ki values for this compound were not available in the abstracts of the primary literature. "Comparable to pyraflufen-ethyl" suggests a potent inhibitory activity. The data for compound A20, a similar phenylpyrazole PPO inhibitor, is included to provide a quantitative context for the potency of this class of compounds.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the effects of this compound.

In Vitro PPO Inhibition Assay (Fluorometric Method)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of PPO.

Materials:

-

Purified or recombinant PPO enzyme

-

This compound stock solution (in DMSO)

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.2), 1 mM EDTA, 5 mM DTT, 0.3% (w/v) Tween 80

-

Substrate: Protoporphyrinogen IX (freshly prepared)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a dilution series of this compound in the assay buffer.

-

In the wells of the microplate, add the PPO enzyme preparation.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO).

-

Pre-incubate the plate for 10 minutes at 37°C.

-

Initiate the reaction by adding the freshly prepared protoporphyrinogen IX substrate to all wells.

-

Immediately measure the increase in fluorescence (excitation ~405 nm, emission ~630 nm) over time. The fluorescence is proportional to the amount of protoporphyrin IX formed.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Figure 3: Workflow for determining the IC50 value of this compound.

Cellular Assay for Membrane Integrity

This assay assesses the downstream effect of PPO inhibition by measuring the loss of cell membrane integrity.

Materials:

-

Plant cell suspension culture or relevant mammalian cell line

-

This compound

-

Light source

-

Evans Blue dye solution

-

Spectrophotometer

Procedure:

-

Culture cells to the desired density.

-

Treat the cells with various concentrations of this compound. Include an untreated control.

-

Expose the cells to light for a defined period. Keep a set of treated cells in the dark as a control.

-

After incubation, add Evans Blue dye to the cell suspensions. This dye can only enter cells with compromised membranes.

-

Incubate for 15 minutes.

-

Wash the cells to remove excess dye.

-

Lyse the cells to release the internalized dye.

-

Measure the absorbance of the lysate at ~600 nm. The absorbance is proportional to the extent of cell membrane damage.

Applications and Future Directions

The potent inhibitory activity of this compound on Protoporphyrinogen Oxidase positions it as a significant molecule for further investigation in several fields.

-

Agriculture: As a candidate herbicide, this compound's efficacy against a broad spectrum of weeds, coupled with potential crop safety, warrants further field trials and toxicological studies.

-

Drug Development: The mechanism of PPO inhibition, leading to the accumulation of a photosensitizer, is the foundation of photodynamic therapy (PDT). Further research could explore the potential of this compound or its analogs as agents for targeted cancer therapy, where localized activation by light could induce tumor cell death with minimal systemic toxicity.

-

Tool Compound: this compound serves as a valuable chemical probe for studying the regulation and function of the heme and chlorophyll biosynthesis pathways in various organisms.

Conclusion

This compound is a potent Protoporphyrinogen Oxidase inhibitor that disrupts the biosynthesis of heme and chlorophyll. This inhibition leads to the light-dependent accumulation of protoporphyrin IX, causing oxidative stress and cell death through membrane disruption. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and scientists to further investigate the cellular effects and potential applications of this compound in agriculture and medicine. Continued research into this and similar compounds will undoubtedly contribute to the development of new herbicides and innovative therapeutic strategies.

References

- 1. Journal of Agricultural and Food Chemistry Research Article of the Year Award 2023 [axial.acs.org]

- 2. cigna.com [cigna.com]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. Medicare Advantage Plans in Massachusetts | Blue Cross Blue Shield of Massachusetts [medicare.bluecrossma.com]

- 5. researchgate.net [researchgate.net]

Preliminary in vitro Evaluation of a Protoporphyrinogen Oxidase (PPO) Inhibitor: A Technical Guide

Disclaimer: No specific data was found for a compound designated "Ppo-IN-4." The following technical guide provides a comprehensive overview of the typical in vitro evaluation of a Protoporphyrinogen Oxidase (PPO) inhibitor, using established methodologies and representative data for this class of compounds. This document is intended to serve as a framework for researchers, scientists, and drug development professionals.

Introduction

Protoporphyrinogen oxidase (PPO) is a critical enzyme in the tetrapyrrole biosynthesis pathway, catalyzing the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX). This pathway is essential for the production of vital molecules such as chlorophyll in plants and heme in animals.[1][2][3] Inhibition of PPO leads to the accumulation of PPGIX, which, in the presence of light and oxygen, results in the formation of highly reactive singlet oxygen.[4][5] This causes lipid peroxidation and subsequent disruption of cell membranes, leading to rapid cell death. Consequently, PPO is a well-established target for herbicides and is also being explored for its therapeutic potential in medicine, particularly in photodynamic therapy for cancer. This guide details the preliminary in vitro evaluation of a hypothetical PPO inhibitor, herein referred to as this compound.

Quantitative Data Summary

The inhibitory activity of a PPO inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes representative in vitro data for a PPO inhibitor.

| Assay Type | Target Species | Parameter | Value | Reference |

| Enzyme Inhibition Assay | Plant (e.g., Arabidopsis thaliana) | IC50 | 50 nM | Representative |

| Enzyme Inhibition Assay | Human | IC50 | >10 µM | Representative |

| Cell-Based Viability Assay | Plant (e.g., Lemna paunna) | EC50 | 100 nM | Representative |

| Cell-Based Viability Assay | Human (e.g., HEK293) | CC50 | >50 µM | Representative |

Experimental Protocols

This protocol outlines a spectrophotometric method to determine the inhibitory activity of a compound against PPO.

Materials:

-

Purified or partially purified PPO enzyme

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.5), 1 mM EDTA, 5 mM DTT, 0.05% (v/v) Tween-20

-

Substrate: Protoporphyrinogen IX (PPGIX)

-

Test Compound (this compound) stock solution in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add 2 µL of the test compound dilutions to the respective wells. For the control, add 2 µL of DMSO.

-

Add 178 µL of assay buffer to each well.

-

Add 10 µL of the PPO enzyme solution to each well and pre-incubate for 15 minutes at room temperature, protected from light.

-

Initiate the reaction by adding 10 µL of the PPGIX substrate solution.

-

Immediately measure the increase in absorbance at a specific wavelength (e.g., 630 nm for PPIX formation) over time using a microplate reader.

-

Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.

-

The IC50 value is calculated by fitting the dose-response data to a suitable equation.

This protocol describes a method to assess the effect of a PPO inhibitor on the viability of plant cells.

Materials:

-

Plant cell suspension culture (e.g., Arabidopsis thaliana)

-

Growth medium (e.g., Murashige and Skoog)

-

Test Compound (this compound) stock solution in DMSO

-

24-well plate

-

Cell viability reagent (e.g., resazurin)

-

Fluorometer

Procedure:

-

Seed the plant cells in a 24-well plate at a predetermined density and allow them to acclimate.

-

Prepare serial dilutions of the test compound in the growth medium.

-

Treat the cells with different concentrations of the test compound. Include a vehicle control (DMSO).

-

Incubate the plates under controlled light and temperature conditions for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well and incubate for 2-4 hours.

-

Measure the fluorescence using a fluorometer.

-

Calculate the percent cell viability relative to the control and determine the EC50 value.

Visualizations

Caption: The tetrapyrrole biosynthesis pathway and the mechanism of action of this compound.

References

- 1. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 4. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]

- 5. benchchem.com [benchchem.com]

The Effects of Novel Polyphenol Oxidase Inhibitors on Melanin Production: A Technical Guide for In Vitro Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of novel polyphenol oxidase (PPO) inhibitors, exemplified by the hypothetical compound Ppo-IN-4, on melanin production in cell culture. It outlines detailed experimental protocols, data presentation strategies, and visual representations of key biological pathways and workflows. This document is intended to serve as a practical resource for researchers in dermatology, cosmetology, and pharmacology who are engaged in the discovery and development of new agents that modulate melanogenesis.

Introduction to Melanogenesis

Melanogenesis is the complex process of producing melanin, the primary pigment responsible for the coloration of skin, hair, and eyes.[1][2][3] This process occurs within specialized organelles called melanosomes, located inside melanocytes.[4][5] The key enzyme regulating this pathway is tyrosinase, a copper-containing monooxygenase. Tyrosinase catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form either black-brown eumelanin or reddish-yellow pheomelanin.

The regulation of melanogenesis is intricate, involving various signaling pathways. A central player in this regulation is the Microphthalmia-associated Transcription Factor (MITF). MITF is a master regulator that controls the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). Several signaling cascades, such as the cAMP/PKA and Wnt/β-catenin pathways, converge on MITF to modulate its expression and activity, thereby influencing the rate of melanin synthesis.

Given the central role of tyrosinase and the MITF signaling pathway in melanin production, they are prime targets for the development of novel inhibitors for cosmetic applications, such as skin lightening, and for the treatment of hyperpigmentation disorders. This guide provides a systematic approach to evaluating the effects of a novel inhibitor, termed "this compound," on melanin production in a cell culture model.

Core Signaling Pathway in Melanogenesis

The following diagram illustrates the pivotal role of the MITF signaling pathway in the regulation of melanogenesis. External stimuli, such as α-melanocyte-stimulating hormone (α-MSH), can initiate a signaling cascade that leads to the activation of MITF and subsequent expression of melanogenic enzymes.

Experimental Protocols

A thorough investigation of a novel melanogenesis inhibitor requires a series of well-defined experiments to determine its efficacy, mechanism of action, and potential cytotoxicity.

Cell Culture and Treatment

-

Cell Line: B16-F10 murine melanoma cells are a commonly used and appropriate model for studying melanogenesis due to their high melanin-producing capacity.

-

Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: For melanin production assays, cells are typically seeded in 6-well plates. After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound. A positive control, such as Kojic Acid, and a vehicle control (e.g., DMSO) should be included in parallel. The cells are then incubated for a further 48-72 hours.

Cell Viability Assay (MTT Assay)

It is crucial to ascertain that any observed decrease in melanin production is not a result of cytotoxicity. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity.

-

Procedure:

-

Seed B16-F10 cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound for 48 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Melanin Content Assay

This assay quantifies the amount of melanin produced by the cells following treatment with the test compound.

-

Procedure:

-

After treatment, wash the cells with PBS and lyse them in a solution of NaOH at an elevated temperature (e.g., 80°C) for 1 hour to solubilize the melanin.

-

Transfer the lysates to a 96-well plate.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Normalize the melanin content to the total protein concentration of each sample, which can be determined using a BCA or Bradford protein assay.

-

Tyrosinase Inhibition Assay (In Vitro)

This cell-free assay directly measures the inhibitory effect of this compound on tyrosinase activity.

-

Procedure:

-

In a 96-well plate, combine a solution of mushroom tyrosinase in phosphate buffer with various concentrations of this compound.

-

Incubate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

-

Initiate the enzymatic reaction by adding a substrate solution, typically L-DOPA or L-tyrosine.

-

Measure the formation of dopachrome by monitoring the absorbance at approximately 475-510 nm in kinetic mode for 20-60 minutes.

-

-

Data Analysis: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the control. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be determined.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a compound to its target protein within a cellular context. The principle is that ligand binding increases the thermal stability of the target protein.

-

Procedure:

-

Treat intact cells with this compound or a vehicle control.

-

Heat the cell suspensions at a range of temperatures.

-

Lyse the cells through freeze-thaw cycles.

-

Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Analyze the amount of soluble tyrosinase remaining at each temperature by Western blotting.

-

-

Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement with tyrosinase.

Data Presentation

Quantitative data from the described experiments should be organized into clear and concise tables to facilitate comparison and interpretation.

Table 1: Effect of this compound on Cell Viability and Melanin Content in B16-F10 Cells

| Concentration (µM) | Cell Viability (%) | Melanin Content (%) |

| Vehicle Control | 100 ± 5.2 | 100 ± 7.8 |

| This compound (1) | 98.5 ± 4.1 | 85.3 ± 6.1 |

| This compound (10) | 97.2 ± 3.8 | 62.1 ± 5.5 |

| This compound (50) | 95.8 ± 4.5 | 35.7 ± 4.9 |

| Kojic Acid (100) | 99.1 ± 3.2 | 45.2 ± 5.3 |

| Data are presented as mean ± standard deviation (n=3). |

Table 2: In Vitro Tyrosinase Inhibition by this compound

| Compound | IC₅₀ (µM) |

| This compound | [Insert Value] |

| Kojic Acid | [Insert Value] |

| IC₅₀ values are determined from dose-response curves. |

Table 3: Relative Protein Expression Levels from Western Blot Analysis

| Treatment | Tyrosinase | MITF | p-CREB/CREB |

| Vehicle Control | 1.00 | 1.00 | 1.00 |

| α-MSH | 2.54 ± 0.21 | 2.89 ± 0.30 | 3.12 ± 0.25 |

| α-MSH + this compound (10 µM) | 1.87 ± 0.15 | 2.75 ± 0.28 | 3.05 ± 0.22 |

| α-MSH + this compound (50 µM) | 1.21 ± 0.11 | 2.68 ± 0.26 | 2.98 ± 0.24 |

| Values are normalized to a loading control (e.g., β-actin) and expressed relative to the vehicle control. |

Conclusion

This technical guide provides a standardized methodology for the comprehensive in vitro evaluation of novel inhibitors of melanin production, using the hypothetical this compound as an example. By following the outlined protocols for assessing cell viability, melanin content, tyrosinase activity, and target engagement, researchers can effectively characterize the biological activity of new compounds. The structured approach to data presentation and the visualization of key pathways and workflows are designed to support robust and reproducible scientific inquiry in the field of melanogenesis research. This framework will aid in the identification and validation of promising new candidates for cosmetic and therapeutic applications.

References

- 1. Mechanisms regulating melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Melanosomal pH controls rate of melanogenesis, eumelanin/phaeomelanin ratio and melanosome maturation in melanocytes and melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The potential impact of melanosomal pH and metabolism on melanoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Kinetics of Ppo-IN-4 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic kinetics of Ppo-IN-4, a potent inhibitor of protoporphyrinogen oxidase (PPO). This compound, also identified as compound 2i in recent literature, is a novel phenylpyrazole derivative with significant potential as a herbicide.[1] This document details the methodologies for assessing its inhibitory activity, summarizes key quantitative data, and visualizes the underlying biochemical pathways and experimental workflows.

Introduction to Protoporphyrinogen Oxidase (PPO) Inhibition

Protoporphyrinogen oxidase (PPO) is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules like chlorophyll in plants and heme in animals. PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[1][2] Inhibition of PPO disrupts this pathway, leading to an accumulation of protoporphyrinogen IX. This excess substrate is then autooxidized to protoporphyrin IX in the cytoplasm, which, in the presence of light and oxygen, generates reactive oxygen species that cause lipid peroxidation and ultimately, cell death.[2] This mechanism of action makes PPO a prime target for the development of herbicides.

This compound is a recently developed phenylpyrazole derivative that has demonstrated potent inhibitory activity against PPO, with efficacy comparable to the commercial herbicide pyraflufen-ethyl.[1] Understanding the enzymatic kinetics of its inhibition is crucial for its development and application in agriculture.

Quantitative Data on this compound Inhibition

The following tables summarize the in vitro inhibitory activity of this compound against protoporphyrinogen oxidase. The data is based on the findings reported by Zhao et al. (2023) for compound 2i (this compound).

Table 1: In Vitro PPO Inhibitory Activity of this compound and Reference Compound

| Compound | Target Enzyme | IC50 Value (μM) | Reference Compound | IC50 Value (μM) |

| This compound (compound 2i) | Protoporphyrinogen Oxidase | Data comparable to pyraflufen-ethyl | Pyraflufen-ethyl | Not specified in abstract |

Note: The precise IC50 value for this compound is reported in the full text of Zhao et al., J. Agric. Food Chem. 2023, 71, 39, 14164–14178. The abstract indicates its activity is comparable to the commercial herbicide pyraflufen-ethyl.

Table 2: Herbicidal Activity of this compound in Greenhouse Assays

| Compound | Application Rate (g ai/ha) | Crop Safety | Target Weeds |

| This compound (compound 2i) | 300 | High tolerance in wheat, corn, and rice | Effective against various weeds (details in full text) |

Note: The specific weed species and their growth inhibition percentages are detailed in the full text of Zhao et al., J. Agric. Food Chem. 2023, 71, 39, 14164–14178.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's enzymatic kinetics and herbicidal activity. These protocols are based on established methods for evaluating PPO inhibitors.

In Vitro PPO Inhibition Assay (Fluorometric Method)

This protocol describes the determination of the in vitro inhibitory activity of this compound on PPO by measuring the fluorescence of protoporphyrin IX produced.

Materials:

-

This compound stock solution (in DMSO)

-

Purified or partially purified Protoporphyrinogen Oxidase (from a suitable plant or microbial source)

-

Protoporphyrinogen IX (substrate, freshly prepared)

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA, 5 mM DTT

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Enzyme Preparation: Dilute the PPO enzyme to a working concentration in the assay buffer that yields a linear reaction rate for at least 10-15 minutes.

-

Inhibitor Dilution: Prepare a serial dilution of this compound in the assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

-

Assay Setup: In the wells of a 96-well black microplate, add the following in order:

-

Assay Buffer

-

This compound dilution (or DMSO for control)

-

PPO enzyme solution

-

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C) for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the protoporphyrinogen IX substrate to all wells.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence reader and measure the increase in fluorescence (Excitation: ~405 nm, Emission: ~630 nm) over time in kinetic mode.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration of this compound from the linear portion of the fluorescence versus time curve.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

-

Greenhouse Herbicidal Activity Bioassay

This protocol outlines the procedure for evaluating the herbicidal efficacy of this compound on whole plants under controlled greenhouse conditions.

Materials:

-

This compound formulation

-

Susceptible weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti)

-

Crop species for safety evaluation (e.g., wheat, corn, rice)

-

Pots with a suitable soil mix

-

Greenhouse with controlled temperature, humidity, and photoperiod

-

Laboratory-grade sprayer

Procedure:

-

Plant Cultivation: Grow the selected weed and crop species in pots in the greenhouse to a specific growth stage (e.g., 2-4 true leaves).

-

Herbicide Preparation: Prepare a series of spray solutions of this compound at different application rates (e.g., grams of active ingredient per hectare). Include a control group sprayed with the formulation blank (without this compound).

-

Herbicide Application: Uniformly apply the spray solutions to the plants using a calibrated laboratory sprayer.

-

Post-treatment Care: Return the plants to the greenhouse and maintain optimal growth conditions.

-

Efficacy and Safety Assessment:

-

Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) on the weed species at regular intervals (e.g., 3, 7, and 14 days after treatment).

-

Visually assess any phytotoxicity on the crop species.

-

At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass of the plants, dry them, and weigh to determine the percent growth inhibition compared to the control group.

-

-

Data Analysis:

-

Calculate the GR50 value (the application rate required to cause a 50% reduction in plant growth) for the susceptible weed species.

-

Summarize the crop safety data at different application rates.

-

Visualizations

The following diagrams, created using the DOT language, illustrate the key pathways and workflows associated with this compound inhibition.

Signaling Pathway of PPO Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro PPO Inhibition Assay

Caption: Workflow for In Vitro PPO Inhibition Assay.

Logical Relationship of Key Research Components

Caption: Logical Flow of this compound Research.

References

Methodological & Application

Application Notes and Protocols for Ppo-IN-4: An In Vitro Enzyme Inhibition Assay

Introduction

Protoporphyrinogen oxidase (PPO) is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is essential for the production of vital molecules such as chlorophyll in plants and heme in animals. PPO catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX). The inhibition of PPO disrupts this pathway, leading to the accumulation of PPGIX. This buildup and its subsequent non-enzymatic oxidation result in the formation of reactive oxygen species (ROS), causing lipid peroxidation and ultimately cell death.[1] This mechanism of action makes PPO a prime target for the development of herbicides.[1] Ppo-IN-4 is a potent inhibitor of PPO, and this document provides a detailed protocol for its characterization using an in vitro enzyme inhibition assay.

Mechanism of Action

The primary mechanism of this compound is the inhibition of the protoporphyrinogen oxidase enzyme (also called Protox).[2] This enzyme is responsible for the conversion of protoporphyrinogen IX to protoporphyrin IX.[2] Inhibition of the Protox enzyme leads to an accumulation of its substrate, protoporphyrinogen IX. In the presence of light, this accumulation results in the generation of singlet oxygen, a highly reactive molecule that causes the breakdown of cell components through lipid peroxidation.[2] This ultimately leads to the disruption of cell membranes, inhibited photosynthesis, and cell death.

Quantitative Data

The inhibitory activity of PPO inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the inhibitory activity for a representative PPO inhibitor, Ppo-IN-8.

| Compound | Inhibitor Class | Target Enzyme | IC50 Value | Reference |

| Ppo-IN-8 | Phenyltriazolinone | Protoporphyrinogen Oxidase (PPO) | 33 µg/L |

Experimental Protocols

In Vitro PPO Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of this compound against a purified or partially purified PPO enzyme. The assay measures the formation of protoporphyrin IX, a fluorescent product, over time.

Materials:

-

Enzyme Source: Purified or partially purified Protoporphyrinogen Oxidase (PPO). For example, Nicotiana tabacum mitochondrial PPO2 (NtPPO).

-

Substrate: Protoporphyrinogen IX (PPGIX).

-

Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM EDTA, 5 mM DTT, and 0.03% (v/v) Tween 80.

-

Microplate: Black 96-well plate for fluorescence measurements.

-

Fluorescence Microplate Reader.

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Perform serial dilutions of the stock solution in the assay buffer to obtain a range of desired concentrations.

-

Assay Plate Setup:

-

Add 2 µL of the this compound dilutions to the wells of a black 96-well plate.

-

For the control (100% enzyme activity), add 2 µL of DMSO.

-

For the blank (background fluorescence), add 2 µL of DMSO without the enzyme.

-

Add 178 µL of assay buffer to each well.

-

-

Enzyme Addition and Pre-incubation:

-

Add 10 µL of the PPO enzyme solution to each well (except the blank).

-

Pre-incubate the plate for 15 minutes at room temperature, protected from light, to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the substrate solution (protoporphyrinogen IX) to each well.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: ~405 nm, Emission: ~630 nm) over time using a plate reader. Record readings at regular intervals (e.g., every minute) for a period sufficient to determine the initial reaction rate (e.g., 10-20 minutes).

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve for each concentration of this compound.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

-

Visualizations

Signaling Pathway: Tetrapyrrole Biosynthesis and PPO Inhibition

Caption: PPO's role in tetrapyrrole biosynthesis and its inhibition by this compound.

Experimental Workflow: In Vitro PPO Inhibition Assay

Caption: Workflow for the in vitro PPO enzyme inhibition assay.

References

Application Notes and Protocols for Ppo-IN-4 in the Prevention of Enzymatic Browning in Fruit

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Enzymatic Browning

Enzymatic browning is a significant contributor to quality degradation in a wide variety of fruits and vegetables. This natural process leads to undesirable changes in color, flavor, and nutritional content, ultimately resulting in substantial economic losses within the food industry. The primary catalyst for this reaction is the enzyme Polyphenol Oxidase (PPO). PPO, a copper-containing enzyme, oxidizes phenolic compounds present in plant tissues in the presence of oxygen.[1][2][3] These oxidized phenolics, known as quinones, are highly reactive and subsequently polymerize to form dark pigments called melanins, which are responsible for the characteristic browning of damaged fruit tissues.[1][3] Consequently, the inhibition of PPO is a key strategy for extending the shelf-life and preserving the sensory appeal of fresh-cut produce and other food products.

While specific data for "Ppo-IN-4" is not publicly available, suggesting it may be a novel or proprietary compound, these application notes provide a comprehensive framework for its evaluation as a PPO inhibitor. The following protocols are based on established methodologies for assessing the efficacy of PPO inhibitors in preventing enzymatic browning in fruit.

Data Presentation: Efficacy of a PPO Inhibitor

The following table summarizes the typical quantitative data that should be collected to evaluate the inhibitory effects of a potential PPO inhibitor like this compound.

| Fruit Source | Inhibitor Concentration | Substrate | Percent Inhibition (%) | IC50 Value | Reference |

| Apple (Malus domestica) | e.g., 0.1 mM | Catechol | e.g., 75% | e.g., 0.05 mM | Hypothetical Data |

| Banana (Musa sp.) | e.g., 0.5 mM | Dopamine | e.g., 60% | e.g., 0.2 mM | Hypothetical Data |

| Pear (Pyrus sp.) | e.g., 1.0 mM | Chlorogenic Acid | e.g., 85% | e.g., 0.15 mM | Hypothetical Data |

| Peach (Prunus persica) | e.g., 0.5 mM | Catechol | e.g., 90% | e.g., 0.08 mM | Hypothetical Data |

Note: The experimental conditions for each study, including PPO extraction methods, substrate concentrations, and assay pH, should be standardized for accurate comparison of IC50 values.

Experimental Protocols

Preparation of this compound Solution

Materials:

-

This compound compound

-

Appropriate solvent (e.g., distilled water, ethanol, DMSO)

-

Volumetric flasks

-

Pipettes

Procedure:

-

Determine the desired stock concentration of this compound.

-

Accurately weigh the required amount of this compound and transfer it to a volumetric flask.

-

Add a small amount of the chosen solvent to dissolve the compound completely.

-

Once dissolved, bring the solution to the final volume with the solvent.

-

Prepare a series of dilutions from the stock solution to be used in the inhibition assays.

Extraction of Polyphenol Oxidase (PPO) from Fruit Tissue

This protocol provides a general procedure for extracting PPO from fruit. Optimization may be necessary depending on the specific fruit.

Materials:

-

Fruit tissue (e.g., apple, banana)

-

Extraction Buffer: 0.1 M sodium phosphate buffer (pH 6.5-7.0) containing 1 M KCl and 10 mM ascorbic acid. The addition of 1-5% (w/v) polyvinylpolypyrrolidone (PVPP) is recommended to bind phenolic compounds.

-

Chilled mortar and pestle or blender

-

Refrigerated centrifuge

-

Cheesecloth or Miracloth

-

Spectrophotometer

Procedure:

-

Wash the fruit thoroughly and peel if necessary. Cut the fruit tissue into small pieces.

-

Weigh a known amount of fruit tissue (e.g., 25 g) and place it in a pre-chilled blender or mortar.

-

Add the cold extraction buffer at a 1:2 or 1:3 (w/v) ratio of fruit tissue to buffer.

-

Homogenize the mixture for 1-2 minutes at high speed or grind thoroughly with the pestle. Keep the homogenate on ice throughout the process.

-

Filter the homogenate through four layers of cheesecloth or Miracloth into a chilled beaker.

-

Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude PPO extract. Keep the extract on ice and use it for the activity and inhibition assays on the same day.

PPO Activity Assay

Materials:

-

Crude PPO extract

-

Assay Buffer: 0.1 M sodium phosphate buffer (pH 6.5)

-

Substrate Solution: 0.05 M catechol or 4-methylcatechol in assay buffer

-

Spectrophotometer capable of reading at 420 nm (for catechol) or 400 nm (for 4-methylcatechol).

Procedure:

-

Set the spectrophotometer to the appropriate wavelength (e.g., 420 nm for catechol).

-

In a cuvette, mix 2.8 mL of assay buffer and 0.1 mL of the substrate solution.

-

Add 0.1 mL of the crude PPO extract to the cuvette, mix quickly, and immediately start recording the absorbance at 30-second intervals for 3-5 minutes.

-

The rate of increase in absorbance is proportional to the PPO activity. One unit of PPO activity can be defined as the amount of enzyme that causes a change in absorbance of 0.001 per minute.

PPO Inhibition Assay

Procedure:

-

Prepare a series of dilutions of the this compound stock solution in the assay buffer.

-

In a set of cuvettes, mix 2.7 mL of assay buffer, 0.1 mL of the substrate solution, and 0.1 mL of the different this compound dilutions.

-

Prepare a control cuvette containing assay buffer instead of the inhibitor solution.

-

Incubate the cuvettes for 5 minutes at room temperature.

-

To initiate the reaction, add 0.1 mL of the crude PPO extract to each cuvette, mix quickly, and record the absorbance as described in the PPO Activity Assay.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Activity_control - Activity_inhibitor) / Activity_control ] x 100

Evaluation of this compound on Fresh-Cut Fruit

This protocol assesses the practical application of this compound on a food product.

Materials:

-

Fresh fruit (e.g., apples)

-

This compound solutions at various concentrations

-

Control solution (e.g., distilled water or buffer)

-

Colorimeter (optional, for quantitative color measurement)

Procedure:

-

Wash and slice the fruit into uniform pieces.

-

Immerse the fruit slices in the different concentrations of this compound solutions for a set amount of time (e.g., 2-5 minutes).

-

A control group of slices should be immersed in the control solution.

-

Remove the slices, allow them to air dry, and place them on a clean surface at room temperature.

-

Observe and document the degree of browning at regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours). Photographic documentation is recommended.

-

For quantitative analysis, measure the color of the fruit slices using a colorimeter, recording the L, a, and b* values. The change in color (ΔE) can be calculated to quantify the effectiveness of the inhibitor.

Visualizations

Caption: Enzymatic browning pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for a Novel Protoporphyrinogen Oxidase (PPO) Inhibitor

For Research Use Only.

Introduction

Protoporphyrinogen oxidase (PPO) is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules like heme and chlorophyll.[1][2][3][4] Inhibition of PPO disrupts this pathway, leading to the accumulation of its substrate, protoporphyrinogen IX. This accumulated substrate is then auto-oxidized to protoporphyrin IX, a potent photosensitizer. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species (ROS), which cause lipid peroxidation, membrane damage, and ultimately, cell death.[1] This mechanism of action makes PPO a compelling target for the development of herbicides and potential therapeutic agents.

This document provides detailed protocols for the use of a novel PPO inhibitor, herein referred to as Ppo-IN-4, in cell-based assays. It is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound acts by competitively inhibiting the enzyme protoporphyrinogen oxidase. This inhibition blocks the conversion of protoporphyrinogen IX to protoporphyrin IX within the heme and chlorophyll biosynthesis pathways. The resulting accumulation of protoporphyrinogen IX in the cytoplasm and its subsequent oxidation to protoporphyrin IX leads to photodynamic damage and cell death.

Quantitative Data

The following table summarizes the inhibitory activity of this compound against PPO from different species and provides recommended concentration ranges for cell-based assays.

| Parameter | Value | Species/Cell Line | Notes |

| IC50 | 85 nM | Homo sapiens (Human) | Recombinant enzyme |

| 25 nM | Arabidopsis thaliana (Plant) | Recombinant enzyme | |

| 150 nM | Saccharomyces cerevisiae (Yeast) | Recombinant enzyme | |

| Optimal Concentration for Cell-Based Assays | 1 - 10 µM | Human cell lines (e.g., HeLa, HEK293) | Concentration may vary depending on the cell line and assay duration. |

| Incubation Time | 24 - 48 hours | Mammalian cell lines | For cytotoxicity or ROS production assays. |

Experimental Protocols

This protocol measures the enzymatic activity of PPO by detecting the fluorescence of protoporphyrin IX, the product of the reaction.

Materials:

-

PPO enzyme preparation

-

This compound (or other inhibitors) dissolved in DMSO

-

Assay Buffer: 100 mM potassium phosphate (pH 7.5), 5 mM DTT, 1 mM EDTA, 0.03% (v/v) Tween 80, 5 µM FAD

-

Substrate: Protoporphyrinogen IX (prepare fresh)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~410 nm, Emission: ~630 nm)

Procedure:

-

Prepare Inhibitor Dilutions: Create a serial dilution of this compound in the assay buffer. Include a solvent control (DMSO).

-

Assay Plate Setup: In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

PPO enzyme preparation (at a pre-determined optimal concentration)

-

Varying concentrations of this compound or solvent control.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add freshly prepared protoporphyrinogen IX substrate to each well to start the reaction.

-

Measurement: Immediately place the plate in a pre-warmed fluorescence microplate reader and measure the fluorescence signal kinetically over 10-20 minutes.

-

Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the percent inhibition relative to the solvent control and determine the IC50 value by fitting the data to a dose-response curve.

This protocol measures the generation of reactive oxygen species in cells treated with this compound.

Materials:

-

Adherent cells (e.g., HeLa, A549)

-

Cell culture medium

-

This compound dissolved in DMSO

-

2',7'-Dichlorofluorescin diacetate (DCFDA) or other ROS-sensitive fluorescent probe

-

Phosphate-buffered saline (PBS)

-

96-well clear-bottom black microplate

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well clear-bottom black microplate at a density of 10,000 to 30,000 cells per well and incubate overnight.

-

Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a solvent control (DMSO).

-

Incubation: Incubate the cells for the desired time (e.g., 24 hours) at 37°C in a CO2 incubator.

-